2-(4-chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid 2-(4-chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1156076-19-5
VCID: VC2801643
InChI: InChI=1S/C13H13ClN2O2/c1-7(2)10-11(13(17)18)16-12(15-10)8-3-5-9(14)6-4-8/h3-7H,1-2H3,(H,15,16)(H,17,18)
SMILES: CC(C)C1=C(N=C(N1)C2=CC=C(C=C2)Cl)C(=O)O
Molecular Formula: C13H13ClN2O2
Molecular Weight: 264.71 g/mol

2-(4-chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid

CAS No.: 1156076-19-5

Cat. No.: VC2801643

Molecular Formula: C13H13ClN2O2

Molecular Weight: 264.71 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid - 1156076-19-5

CAS No. 1156076-19-5
Molecular Formula C13H13ClN2O2
Molecular Weight 264.71 g/mol
IUPAC Name 2-(4-chlorophenyl)-5-propan-2-yl-1H-imidazole-4-carboxylic acid
Standard InChI InChI=1S/C13H13ClN2O2/c1-7(2)10-11(13(17)18)16-12(15-10)8-3-5-9(14)6-4-8/h3-7H,1-2H3,(H,15,16)(H,17,18)
Standard InChI Key UIDNFVUMQOHRHM-UHFFFAOYSA-N
SMILES CC(C)C1=C(N=C(N1)C2=CC=C(C=C2)Cl)C(=O)O
Canonical SMILES CC(C)C1=C(N=C(N1)C2=CC=C(C=C2)Cl)C(=O)O

Physical and Chemical Properties

Understanding the physicochemical properties of 2-(4-chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid is crucial for assessing its potential applications in various fields of research. While specific experimental data for this exact compound is limited in the search results, we can infer certain properties based on its structure and similar compounds.

Solubility and Physical Appearance

Like many imidazole derivatives with similar functional groups, this compound likely exhibits limited solubility in water due to its relatively hydrophobic substituents (chlorophenyl and isopropyl groups). It is expected to demonstrate better solubility in organic solvents such as dimethyl sulfoxide (DMSO), methanol, or dichloromethane, which is typical for compounds of this class.

Comparative Properties

Table 1 below compares the physicochemical properties of 2-(4-chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid with similar imidazole derivatives based on the available data.

Property2-(4-chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid2-(2-Chlorophenyl)-5-methyl-1h-imidazole-4-carboxylic acid
Molecular Weight (g/mol)264.71236.65236.65
Molecular FormulaC13H13ClN2O2C11H9ClN2O2C11H9ClN2O2
CAS Number1156076-19-51287189-46-1725743-28-2
Position of Chloro Group4-position of phenyl4-position of imidazole2-position of phenyl
Substituent at Position 5Isopropyl4-methylphenylMethyl

Biological Activities

The biological activities of 2-(4-chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid are a key area of interest for researchers, particularly due to the known therapeutic properties of imidazole derivatives in general.

Antimicrobial Properties

Data from biological assays indicate that 2-(4-chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid exhibits notable activity against certain pathogens, suggesting its potential as an antimicrobial agent. This antimicrobial activity is consistent with the broader class of imidazole derivatives, which are well-documented for their effectiveness against various microorganisms.

The antimicrobial properties may be attributed to the compound's ability to interact with specific targets in microbial cells. The imidazole ring, which is present in many antifungal agents such as clotrimazole and ketoconazole, is known to inhibit fungal ergosterol biosynthesis by targeting lanosterol 14α-demethylase.

Structure-Activity Relationships

  • The imidazole ring serves as the core scaffold and is essential for many biological interactions

  • The 4-chlorophenyl group at position 2 likely contributes to the compound's lipophilicity and may enhance its membrane permeability

  • The isopropyl group at position 5 may influence the compound's binding to specific biological targets

  • The carboxylic acid moiety at position 4 provides hydrogen bonding capabilities and may be crucial for interactions with specific receptors or enzymes

Understanding these structure-activity relationships is vital for the rational design of more potent and selective derivatives for specific therapeutic applications.

CompoundCore StructureKey SubstituentsReported Biological Activities
2-(4-chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acidImidazole4-chlorophenyl at position 2, isopropyl at position 5, carboxylic acid at position 4Antimicrobial, potential anti-inflammatory
2-(4-Isopropyl phenyl)-4,5-diphenyl-1H-imidazoleImidazole4-isopropylphenyl at position 2, phenyl groups at positions 4 and 5Not specified in search results
2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazoleImidazole2-chlorophenyl at position 2, phenyl groups at positions 4 and 5Not specified in search results
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazoleImidazole4-chlorophenyl at position 2, phenyl groups at positions 4 and 5Not specified in search results

Analytical Methods and Characterization

Proper characterization of 2-(4-chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid is essential for confirming its identity, purity, and structure. Various analytical techniques are employed for this purpose.

Spectroscopic Methods

Spectroscopic techniques play a crucial role in the characterization of this compound. Based on the characterization of similar compounds, the following methods are likely used:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H-NMR and 13C-NMR provide detailed information about the hydrogen and carbon environments in the molecule, respectively. For related imidazoles, 1H-NMR signals have been recorded using instruments such as Bruker DRX-400 Avance NMR spectrometers .

  • Infrared (IR) spectroscopy: FT-IR spectroscopy helps identify functional groups present in the molecule. For similar compounds, FT-IR spectra have been obtained using instruments like Bruker Eqinox 55 spectrometers .

  • Mass spectrometry: This technique provides information about the molecular weight and fragmentation pattern of the compound, aiding in structure confirmation.

Chromatographic Methods

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are likely used for:

  • Assessing the purity of the synthesized compound

  • Monitoring reaction progress during synthesis

  • Isolating the compound from reaction mixtures or natural sources

X-ray Crystallography

Current Research and Future Perspectives

Research on 2-(4-chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid continues to evolve, with several areas of ongoing investigation and potential future applications.

Current Research Trends

Current research on this compound and related imidazole derivatives focuses on:

  • Development of improved synthesis methods with higher yields and purity

  • Detailed characterization of biological activities against specific pathogens and disease models

  • Exploration of structure-activity relationships to enhance potency and selectivity

  • Investigation of potential therapeutic applications beyond antimicrobial activity

Future Research Directions

Future research on 2-(4-chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid may explore:

  • Synthesis of novel derivatives with modified substituents to optimize biological activity

  • Detailed mechanistic studies to elucidate precise modes of action

  • Formulation studies to improve delivery and bioavailability

  • Clinical investigations to assess therapeutic potential in specific disease conditions

Challenges and Opportunities

Several challenges and opportunities exist in the research and development of this compound:

  • Challenges:

    • Limited solubility may affect bioavailability

    • Potential toxicity concerns need thorough investigation

    • Scaling up synthesis for commercial production may present technical difficulties

  • Opportunities:

    • The compound's diverse biological activities offer multiple therapeutic applications

    • Structure modification could lead to improved drug candidates

    • The imidazole scaffold provides a versatile platform for medicinal chemistry research

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